molecular formula C21H20F3N3O3 B11010161 7-hydroxy-4-methyl-8-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-2H-chromen-2-one

7-hydroxy-4-methyl-8-({4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B11010161
M. Wt: 419.4 g/mol
InChI Key: NEKHRHPUDKTOMN-UHFFFAOYSA-N
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Description

7-HYDROXY-4-METHYL-8-({4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}METHYL)-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is notable for its unique structure, which includes a trifluoromethyl group, a pyridyl group, and a piperazine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-4-METHYL-8-({4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}METHYL)-2H-CHROMEN-2-ONE typically involves multiple steps. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . For this specific compound, the synthesis might start with 7-hydroxy-4-methylcoumarin, which is then subjected to further reactions to introduce the pyridyl and piperazine groups.

Industrial Production Methods

Industrial production of coumarin derivatives, including 7-HYDROXY-4-METHYL-8-({4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}METHYL)-2H-CHROMEN-2-ONE, often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of green solvents and catalysts to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.

    Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrocoumarins.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, coumarin derivatives are studied for their potential as enzyme inhibitors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity to biological targets .

Medicine

Medically, coumarin derivatives have been investigated for their anticoagulant properties. This specific compound may also have potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation .

Industry

Industrially, coumarin derivatives are used in the production of dyes, optical brighteners, and as additives in food and cosmetics .

Mechanism of Action

The mechanism of action of 7-HYDROXY-4-METHYL-8-({4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}METHYL)-2H-CHROMEN-2-ONE involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and DNA, leading to inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-HYDROXY-4-METHYL-8-({4-[5-(TRIFLUOROMETHYL)-2-PYRIDYL]PIPERAZINO}METHYL)-2H-CHROMEN-2-ONE apart is its combination of a trifluoromethyl group, a pyridyl group, and a piperazine moiety. This unique structure enhances its potential for various biological activities and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C21H20F3N3O3

Molecular Weight

419.4 g/mol

IUPAC Name

7-hydroxy-4-methyl-8-[[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]chromen-2-one

InChI

InChI=1S/C21H20F3N3O3/c1-13-10-19(29)30-20-15(13)3-4-17(28)16(20)12-26-6-8-27(9-7-26)18-5-2-14(11-25-18)21(22,23)24/h2-5,10-11,28H,6-9,12H2,1H3

InChI Key

NEKHRHPUDKTOMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CN3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F)O

Origin of Product

United States

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